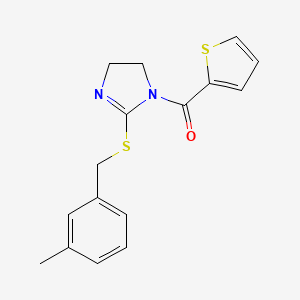

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring both imidazole and thiophene moieties. These structural elements are known for their significant roles in medicinal chemistry and materials science. The presence of a thiophene ring, a sulfur-containing heterocycle, and an imidazole ring, a nitrogen-containing heterocycle, suggests potential biological activity and diverse chemical reactivity.

Mécanisme D'action

Target of Action

The compound contains a thiophene and an imidazole ring. Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Imidazole rings are found in many biologically active molecules, such as histamine and various enzymes . Therefore, the compound could potentially interact with a variety of biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can be approached through multi-step organic synthesis. A typical synthetic route might involve:

Formation of the Imidazole Ring: Starting from a suitable precursor such as glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski reaction.

Thioether Formation:

Thiophene Attachment: The final step involves the coupling of the thiophene ring to the imidazole-thioether intermediate, possibly through a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

The compound’s imidazole and thiophene moieties are known for their biological activities. Imidazole derivatives are often found in antifungal, antibacterial, and anticancer agents. Thiophene derivatives have shown promise in anti-inflammatory and antimicrobial applications. Therefore, this compound could be investigated for similar pharmacological properties.

Industry

In the industrial sector, compounds containing thiophene and imidazole rings are used in the development of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs). This compound could potentially be explored for such applications due to its structural features.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)(thiophen-2-yl)methanone: Lacks the 4,5-dihydro modification, which could affect its reactivity and biological activity.

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone: Replaces the thiophene ring with a furan ring, potentially altering its electronic properties and reactivity.

Uniqueness

The unique combination of a 3-methylbenzylthio group, a 4,5-dihydroimidazole ring, and a thiophene ring in (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Activité Biologique

The compound (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2OS, with a molecular weight of approximately 316.43 g/mol. Its structure features a thiophenyl group and an imidazole ring, which are known to influence biological activity significantly.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole and thiophene moieties exhibit notable antimicrobial properties. A study evaluated various derivatives of imidazole, including those similar to our compound, against multiple bacterial strains. The results indicated that certain derivatives displayed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.125 | M. tuberculosis |

| Compound B | 6.25 | Staphylococcus aureus |

| Compound C | 12.5 | Escherichia coli |

Antioxidant Activity

The antioxidant potential of the compound has also been investigated. Several studies reported that related compounds exhibited potent antioxidant properties, with IC50 values lower than standard antioxidants like ascorbic acid. This suggests that the compound may scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit significant antimicrobial effects, they also maintain low toxicity against normal cell lines. This balance is essential for developing therapeutic agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, causing leakage and cell death.

- Free Radical Scavenging : The antioxidant activity is primarily attributed to the ability of the compound to donate electrons and neutralize free radicals, thus protecting cellular components from oxidative damage.

Case Studies

A notable case study involved the synthesis and evaluation of imidazole derivatives against M. tuberculosis. The study highlighted that modifications in the side chains significantly influenced both antimicrobial potency and cytotoxicity profiles .

Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substituents on the thiophene ring enhanced both antibacterial and antioxidant activities .

Propriétés

IUPAC Name |

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS2/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISPFFVELYNZTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.